Pamapimod

Übersicht

Beschreibung

Pamapimod ist ein selektiver Inhibitor der p38-mitogenaktivierten Proteinkinase (MAPK), der sich speziell an die Alpha- und Beta-Isoformen richtet. Es wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen, insbesondere rheumatoider Arthritis, untersucht . This compound hat sich auch bei der Behandlung von Osteoklasten-assoziierter Osteoporose als vielversprechend erwiesen und wurde auf seine antiviralen Eigenschaften gegen SARS-CoV-2 untersucht .

Vorbereitungsmethoden

Pamapimod wird durch einen mehrstufigen chemischen Prozess synthetisiert. Der Syntheseweg umfasst die Herstellung von Schlüsselzwischenprodukten, gefolgt von deren Kupplung und anschließenden Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperatureinstellungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung dieser Bedingungen, um die Synthese zu skalieren und gleichzeitig die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Pamapimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Formen zu ergeben.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. .

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis Treatment

Pamapimod has been evaluated in clinical trials for its efficacy and safety in treating rheumatoid arthritis. A notable study compared this compound with methotrexate, a standard treatment for this condition.

- Study Design : Patients were randomly assigned to receive either this compound (50 mg, 150 mg, or 300 mg) or methotrexate (7.5-20 mg/week) over 12 weeks.

- Results : The study found that the response rates (ACR20) for this compound were significantly lower than those for methotrexate, indicating that this compound was less effective in improving rheumatoid arthritis symptoms .

| Treatment Group | ACR20 Response Rate |

|---|---|

| Methotrexate | 45% |

| This compound 50 mg | 23% |

| This compound 150 mg | 18% |

| This compound 300 mg | 31% |

Combination Therapy with Methotrexate

Further studies explored the pharmacokinetic interactions between this compound and methotrexate. A proof-of-concept study indicated that coadministration did not significantly alter the pharmacokinetics of either drug, suggesting they could be used together without dose adjustments .

Antiviral Activity Against SARS-CoV-2

Recent research has highlighted the antiviral properties of this compound, particularly in the context of COVID-19. A study demonstrated that this compound, when combined with pioglitazone, exhibited significant antiviral activity against SARS-CoV-2 in vitro.

- Mechanism : The inhibition of the p38 MAPK pathway was shown to reduce viral replication and inflammatory responses associated with COVID-19.

- Clinical Trials : The combination therapy was evaluated in hospitalized COVID-19 patients but was halted due to futility in achieving significant clinical outcomes .

| Study | Drug Combination | Outcome |

|---|---|---|

| KINETIC Trial | This compound + Pioglitazone | Stopped for futility; well-tolerated but no significant effect on primary endpoint |

Case Study 1: Efficacy in Rheumatoid Arthritis

A double-blind study involving patients with active rheumatoid arthritis demonstrated that while this compound was generally well tolerated, it did not provide superior efficacy compared to methotrexate. Adverse events were mostly mild, including infections and dizziness .

Case Study 2: Antiviral Efficacy

In vitro studies revealed that this compound effectively inhibited SARS-CoV-2 replication across various cell lines. The combination with pioglitazone showed synergistic effects, making it a candidate for further investigation as a treatment option against COVID-19 .

Wirkmechanismus

Pamapimod exerts its effects by selectively inhibiting the p38 mitogen-activated protein kinase alpha and beta isoforms. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. The compound specifically targets the receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast formation by inhibiting p38 phosphorylation and subsequent c-Fos and nuclear factor of activated T cells c1 (NFATc1) expression . This leads to reduced expression of genes critical for osteoclastic bone resorption, such as disintegrin and metalloproteinase domain-containing protein 12 (ADAM12) .

Vergleich Mit ähnlichen Verbindungen

Pamapimod wird mit anderen p38-MAPK-Inhibitoren verglichen, wie z. B.:

Die Einzigartigkeit von this compound liegt in seiner hohen Selektivität für p38-Alpha- und -Beta-Isoformen und seiner umfassenden Bewertung in klinischen Studien für rheumatoide Arthritis und andere Autoimmunerkrankungen .

Biologische Aktivität

Pamapimod is a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), which has been extensively studied for its potential therapeutic applications, particularly in inflammatory diseases and viral infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and synergistic effects with other compounds.

This compound functions by inhibiting the p38 MAPK pathway, which plays a critical role in cellular responses to stress, inflammation, and infection. The p38 MAPK pathway is known to be involved in the replication of several viruses, including SARS-CoV-2. By inhibiting this pathway, this compound may reduce viral replication and modulate inflammatory responses.

Rheumatoid Arthritis Studies

This compound has been evaluated for its efficacy in treating rheumatoid arthritis (RA). A notable study compared this compound with methotrexate (MTX) over 12 weeks. The results indicated:

- ACR20 Response : Fewer patients on this compound achieved the ACR20 response compared to those on MTX (23% for 50 mg, 18% for 150 mg, and 31% for 300 mg versus 45% for MTX) .

- Adverse Events : Common adverse events included infections and skin disorders. The 300 mg dose showed more toxicity than lower doses .

COVID-19 Studies

Recent studies have explored this compound's potential against COVID-19. A phase 2 trial investigated the combination of this compound with pioglitazone, revealing:

- Synergistic Antiviral Activity : The combination exhibited potent antiviral effects against SARS-CoV-2 in vitro, significantly inhibiting viral replication across various cell lines .

- Clinical Outcomes : In a trial involving non-critically ill hospitalized patients with COVID-19, the combination treatment did not show significant improvement in clinical outcomes compared to placebo but was well-tolerated .

Summary of Clinical Trials

| Study Focus | Treatment Groups | Primary Endpoint | ACR20 Response (%) | Adverse Events |

|---|---|---|---|---|

| Rheumatoid Arthritis | This compound (50/150/300 mg) vs MTX | Proportion meeting ACR20 | 23/18/31 vs 45 | Infections, skin disorders |

| COVID-19 | This compound + Pioglitazone vs Placebo | Proportion alive without respiratory support | Not significant | Well-tolerated |

Case Studies

-

Rheumatoid Arthritis Case Study :

- A patient treated with this compound experienced a reduction in tender joint count but did not meet the ACR20 response criteria after 12 weeks. This highlights the need for further investigation into patient selection for optimal outcomes.

-

COVID-19 Case Study :

- In a cohort of patients receiving this compound and pioglitazone, there was a notable reduction in inflammatory markers; however, clinical outcomes did not significantly differ from those receiving placebo.

Eigenschaften

IUPAC Name |

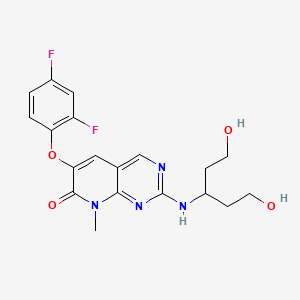

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYLVUFNAHSSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963312 | |

| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449811-01-2 | |

| Record name | Pamapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.